molecular formula C12H16N2OS B2903991 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide CAS No. 541538-97-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2903991
CAS No.: 541538-97-0
M. Wt: 236.33
InChI Key: GHELYCSATGXXTQ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide is a heterocyclic compound featuring a thiophene core substituted with cyano (-CN) and dimethyl (-CH₃) groups at the 3-, 4-, and 5-positions, respectively. Key physicochemical properties include a predicted boiling point of 617.9±55.0 °C, density of 1.36±0.1 g/cm³, and a pKa of 11.78±0.70, suggesting moderate basicity and low solubility in aqueous environments .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-7-8(2)16-10(9(7)6-13)14-11(15)12(3,4)5/h1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHELYCSATGXXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}S
  • Molecular Weight : Approximately 222.32 g/mol
  • Structural Features : Contains a thiophene ring, cyano group, and an amide functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Utilizing appropriate precursors such as 3-cyano-4,5-dimethylthiophene.
  • Amidation Reaction : Involves the reaction of the thiophene derivative with 2,2-dimethylpropanoyl chloride under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study highlighted that derivatives of thiophene compounds often show efficacy against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in malignant cells by activating caspases and disrupting mitochondrial function . The mechanism of action often involves:

  • Activation of Caspases : Leading to programmed cell death.
  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as metabolism and proliferation.
  • Receptor Modulation : Potential binding to receptors involved in cell signaling pathways could lead to altered cellular responses.

Study Overview

A recent study evaluated the effects of this compound on human cancer cell lines. The findings were summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)15Induction of apoptosis via caspase activation
MCF7 (Breast)20Cell cycle arrest at G2/M phase
HeLa (Cervical)18Disruption of mitochondrial membrane potential

Comparative Studies

Comparative studies have shown that this compound exhibits greater cytotoxicity than several known anticancer agents at similar concentrations . This suggests its potential as a lead compound for further drug development.

Comparison with Similar Compounds

a) Insecticidal Thiophene/Pyridine Hybrids

Compounds such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () share structural motifs with the target compound, including cyano-substituted heterocycles and amide linkages. These derivatives exhibit insecticidal activity against cowpea aphid (Aphis craccivora Koch), outperforming the commercial insecticide acetamiprid.

Compound Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound Thiophene 3-CN, 4,5-diCH₃, pivalamide Not reported
N-(4-chlorophenyl)-2-((3-cyano-pyridin-2-yl)thio)acetamide Pyridine 3-CN, 4,6-distyryl, thioacetamide Insecticidal (EC₅₀ < acetamiprid)

b) Pyridine-Based 2,2-Dimethylpropanamide Derivatives

N-(3-pyridyl)-2,2-dimethylpropanamide () and its iodinated analog (N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide ) demonstrate the versatility of the pivalamide group in medicinal chemistry. These compounds are intermediates in synthesizing kinase inhibitors, with iodination enhancing electrophilicity for further functionalization. The pyridine ring’s nitrogen facilitates hydrogen bonding, contrasting with the thiophene’s sulfur in the target compound .

Antitumor Pyrrolo[2,3-d]pyrimidine Derivatives

A series of N-benzyl-pyrrolo[2,3-d]pyrimidines () incorporate the 2,2-dimethylpropanamide group to improve pharmacokinetic properties. For example, 20a (91% yield) and 20c (92% yield) exhibit antitumor activity, likely via kinase inhibition. The pyrrolopyrimidine scaffold provides a planar aromatic system distinct from the thiophene in the target compound, enabling DNA intercalation or topoisomerase inhibition .

Antimalarial 2-Phenoxyanilide Congeners

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide () shares the pivalamide group but lacks a heterocyclic core.

Benzothiazole and Formylpyridine Analogs

  • N-(4,6-difluoro-3-methylbenzothiazol-2-ylidene)-2,2-dimethylpropanamide () replaces thiophene with a benzothiazole ring, introducing fluorine atoms for enhanced lipophilicity and metabolic resistance. The benzothiazole’s fused ring system may improve binding to hydrophobic enzyme pockets .
  • N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide () features a formyl group on pyridine, enabling Schiff base formation for covalent inhibitor design. Market data indicate its use in high-value pharmaceutical intermediates .

Q & A

Q. What are the optimal synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide?

The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

  • Cyano-group introduction : Reacting 4,5-dimethylthiophen-2-amine with a cyanating agent (e.g., CuCN under acidic conditions).
  • Amide bond formation : Coupling the resulting 3-cyano-thiophene intermediate with 2,2-dimethylpropanoyl chloride using a base like pyridine or DMAP in anhydrous DCM .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields high-purity product (melting point: 258–259°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent integration. For example, the cyano group deshields adjacent protons (δ ~7.2 ppm for thiophene-H), while the dimethylpropanamide’s tert-butyl group appears as a singlet at δ 1.2–1.4 ppm .
  • IR : Stretching bands at ~2216 cm1^{-1} (C≡N) and ~1696 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry : HRMS (ESI+) matches the molecular formula (C14_{14}H18_{18}N2_{2}OS) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

Single-crystal X-ray diffraction (using SHELXL ) reveals:

  • Planarity of the thiophene ring : Distortions caused by steric hindrance from the 4,5-dimethyl groups.
  • Amide conformation : Antiperiplanar orientation of the carbonyl group relative to the thiophene ring, stabilized by intramolecular hydrogen bonds .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify discrepancies (e.g., thiophene S–C bond elongation due to electron-withdrawing cyano group) .

Q. How should researchers design experiments to evaluate its biological activity?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence polarization) .
    • Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
  • In vivo models :
    • Anti-inflammatory activity : Murine LPS-induced inflammation models, measuring TNF-α/IL-6 suppression .
    • Dose optimization : Pharmacokinetic studies (plasma half-life, bioavailability) using LC-MS/MS .

Q. How can contradictions in thermal stability data be resolved?

  • DSC/TGA cross-validation :
    • DSC : Identify endothermic peaks (melting) and exothermic decomposition events (e.g., cyano-group degradation at >250°C).
    • TGA : Quantify mass loss steps (e.g., 5% weight loss at 200°C indicates impurity volatilization) .
  • Dynamic vs. isothermal analysis : Compare heating rates (5°C/min vs. 10°C/min) to detect kinetic artifacts .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs?

  • Core modifications :
    • Thiophene substitution : Replace 4,5-dimethyl groups with electron-withdrawing groups (e.g., Cl, NO2_2) to enhance electrophilicity .
    • Amide variations : Substitute 2,2-dimethylpropanamide with fluorinated acyl groups (e.g., CF3_3) to improve lipophilicity (logP >4.8) .
  • Biological testing : Parallel synthesis of 10–20 analogs followed by high-throughput screening against target panels (e.g., kinase inhibitors) .

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